3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds such as 3-bromopyrazole have been used as synthetic intermediates in the synthesis of rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .
Mode of Action
Based on the activity of related compounds, it may interact with its targets to induce changes at the molecular level .
Result of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to have diverse biological activities . They can be used in organic synthesis and may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-4-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvent and brominating agent may vary based on cost and availability, but the fundamental reaction mechanism remains the same .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts like palladium or copper are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield various amine derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but without the nitrile group, affecting its chemical properties and uses.
1-Methyl-3-bromopyrazole: Another brominated pyrazole derivative with different substitution patterns
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
3-bromo-1-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSVKIENNNZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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